7-hexyl-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
The compound “7-hexyl-3-methyl-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione” is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring . Purines are widely occurring in nature and are part of many biological compounds .
Molecular Structure Analysis
The molecular formula of this compound is C18H29N5O2 . It likely has a complex three-dimensional structure due to the presence of the purine ring and the various attached groups. The exact structure would depend on the spatial arrangement of these groups.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties might include its molecular weight (which is 347.455 Da ), its solubility in various solvents, and its melting and boiling points .Properties
IUPAC Name |
7-hexyl-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O2/c1-4-5-6-7-11-23-14-15(21(3)18(25)20-16(14)24)19-17(23)22-10-8-9-13(2)12-22/h13H,4-12H2,1-3H3,(H,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXWONOGRGRPBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1N3CCCC(C3)C)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400912 |
Source
|
Record name | AC1N6FLX | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4887-15-4 |
Source
|
Record name | AC1N6FLX | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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